methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate
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Overview
Description
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromenone core, a butyl group, and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of N,N’-carbonyldiimidazole for the activation of the carboxylic acid . The reaction is carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.
Substitution: The phenylacetate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted phenylacetate compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenylacetate moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-Hydroxy-4-methylcoumarin
Uniqueness
Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the phenylacetate moiety differentiates it from other coumarin derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-5-9-17-14-20(24)27-18-12-15(2)13-19(21(17)18)28-22(23(25)26-3)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKEVHREKROPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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